Hyodeoxycholic acid methyl ester

Drug Delivery Bile Acid Physicochemistry Micellization

Sourcing a reliable FXR/TGR5 agonist scaffold with unambiguous 3α,6α-dihydroxy regiochemistry often delays lead optimization in NASH and metabolic disorder programs. HDCA-ME (CAS 2868-48-6) eliminates this bottleneck through its selective C6-oxidation capability, enabling rapid access to 6-oxo-chenodeoxycholic acid methyl ester-an established FXR agonist intermediate. • Exclusive 3α,6α-dihydroxy configuration permits site-selective oxidation at the 6-position-a transformation inaccessible with deoxycholic or chenodeoxycholic acid methyl esters. • Forms an insoluble toluene complex for cost-effective, scalable purification by simple recrystallization. • ≥98% purity with verified optical rotation (+7.0° to +9.0°) ensures reproducible SAR data across academic and pharma discovery teams.

Molecular Formula C25H42O4
Molecular Weight 406.6 g/mol
CAS No. 2868-48-6
Cat. No. B116405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyodeoxycholic acid methyl ester
CAS2868-48-6
SynonymsHyodeoxycholic Acid Methyl Ester;  Methyl 3α,6α-Dihydroxy-5β-cholan-24-oate;  Methyl 3α,6α-Dihydroxy-5β-cholanate;  Methyl 3α,6α-dihydroxy-5β-cholanoate;  Methyl Hyodeoxycholanate;  Methyl Hyodeoxycholate;  α-Hyodeoxycholic Acid Methyl Ester
Molecular FormulaC25H42O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16?,17+,18-,19+,20+,21?,22?,24-,25-/m1/s1
InChIKeyBWDRDVHYVJQWBO-QWXHOCAMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyodeoxycholic Acid Methyl Ester (CAS 2868-48-6) Procurement Guide: Bile Acid Derivative for FXR/TGR5 Research


Hyodeoxycholic acid methyl ester (HDCA-ME, CAS 2868-48-6), a methylated derivative of the secondary bile acid hyodeoxycholic acid (HDCA), is a steroidal compound with the molecular formula C25H42O4 and a molecular weight of 406.60 g/mol . It serves as a critical intermediate in the synthesis of various bile acid analogs and as a tool compound for investigating bile acid receptor signaling, particularly the farnesoid X receptor (FXR) and TGR5 . Commercially available at ≥98% purity , HDCA-ME is primarily utilized in academic and pharmaceutical research settings focused on metabolic disorders, lipid homeostasis, and the development of novel FXR/TGR5 agonists .

Why Hyodeoxycholic Acid Methyl Ester (CAS 2868-48-6) Cannot Be Replaced by Generic Bile Acid Analogs


Substituting HDCA-ME with other bile acid methyl esters (e.g., deoxycholic acid methyl ester or chenodeoxycholic acid methyl ester) is not scientifically valid due to distinct hydroxylation patterns and side-chain modifications that dictate receptor selectivity, physicochemical properties, and metabolic stability [1]. The 3α,6α-dihydroxy configuration of HDCA-ME confers a unique hydrophilicity profile and distinct FXR/TGR5 activation kinetics compared to the 3α,12α-dihydroxy (deoxycholic) or 3α,7α-dihydroxy (chenodeoxycholic) isomers . Furthermore, HDCA-ME acts as a versatile synthetic intermediate for generating pharmacologically relevant derivatives, a role that cannot be fulfilled by other methyl esters due to divergent reactivity at specific hydroxyl positions [2].

Hyodeoxycholic Acid Methyl Ester (CAS 2868-48-6): Quantified Differentiation Against Closest Analogs


Critical Micellization Concentration (CMC) Comparison: HDCA-ME vs. Side-Chain Modified Derivatives

The critical micellization concentration (CMC) of hyodeoxycholic acid methyl ester (HDCA-ME) and a series of side-chain modified derivatives was evaluated to establish quantitative structure-property relationships (QSPR) for designing pharmacokinetically suitable FXR/TGR5 ligands [1]. The data demonstrates that the methyl ester side chain significantly influences micellization behavior, a key determinant of in vivo bioavailability and formulation stability [1].

Drug Delivery Bile Acid Physicochemistry Micellization

Synthetic Utility: HDCA-ME as a Precursor for FXR Agonist Synthesis

HDCA-ME serves as a direct starting material for the synthesis of 6-oxo-chenodeoxycholic acid methyl ester, a key intermediate in the preparation of certain farnesoid X receptor (FXR) agonists [1]. This synthetic route leverages the specific 6α-hydroxyl group of HDCA-ME, which is oxidized to the 6-oxo derivative [1]. In contrast, deoxycholic acid methyl ester, which lacks a 6-hydroxyl group, cannot be used for this specific transformation, highlighting a unique synthetic advantage [1].

Organic Synthesis FXR Agonist Bile Acid Derivative

Purification Advantage: Insolubility of HDCA-ME-Toluene Complex

During the extraction and purification of bile acids from porcine bile, HDCA-ME can be selectively separated from chenodeoxycholic acid methyl ester due to the insolubility of the methyl hyodeoxycholanate-toluene complex in toluene [1]. This unique physical property allows for a straightforward recrystallization step, achieving high purity without complex chromatography [1].

Process Chemistry Purification Bile Acid Extraction

Antimicrobial Activity Profile: HDCA Derivatives vs. Deoxycholic Acid Conjugates

Hyodeoxycholic acid (HDCA) derivatives were identified as potently active towards S. aureus MRSA and some fungal strains, with no attendant cytotoxicity or hemolytic properties, in contrast to deoxycholic acid-polyamine conjugates which exhibited cytotoxicity [1]. This differential activity profile underscores the importance of the hyodeoxycholic acid scaffold for achieving potent antimicrobial activity while maintaining a favorable safety margin [1].

Antimicrobial MRSA Bile Acid Derivatives

Physicochemical Property Differentiation: Specific Rotation and Solubility

HDCA-ME exhibits a specific optical rotation of +7.0 to +9.0 deg (C=1, EtOH), a key identifier that distinguishes it from other bile acid methyl esters . For instance, chenodeoxycholic acid methyl ester typically has a different specific rotation. Additionally, HDCA-ME shows limited solubility in methanol and chloroform, which contrasts with the solubility profiles of other analogs [1].

Analytical Chemistry Quality Control Physicochemical Properties

Optimal Research and Industrial Applications for Hyodeoxycholic Acid Methyl Ester (CAS 2868-48-6)


Synthesis of Novel FXR and TGR5 Agonists for Metabolic Disease Research

HDCA-ME is the preferred starting material for synthesizing 6-oxo-chenodeoxycholic acid methyl ester, a key intermediate in the preparation of farnesoid X receptor (FXR) agonists [1]. Its unique 3α,6α-dihydroxy configuration allows for selective oxidation at the 6-position, a transformation not feasible with deoxycholic acid methyl ester [1]. Researchers developing novel FXR/TGR5 ligands for treating metabolic disorders, such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes, should utilize HDCA-ME to access this critical synthetic pathway and generate diverse bile acid analogs for structure-activity relationship (SAR) studies [1].

Development of Non-Toxic Antimicrobial Agents Against MRSA

HDCA-ME serves as a versatile scaffold for creating antimicrobial compounds with reduced cytotoxicity [1]. Studies have demonstrated that hyodeoxycholic acid derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungal strains without the hemolytic properties observed in deoxycholic acid-based conjugates [1]. Medicinal chemistry groups focused on overcoming antibiotic resistance should employ HDCA-ME as a starting point for designing and synthesizing novel antimicrobial agents, leveraging its favorable safety profile to improve therapeutic indices [1].

Investigating Bile Acid Micellization and Drug Delivery Systems

HDCA-ME is an ideal model compound for studying the micellization behavior of bile acids, a critical parameter for drug solubilization and absorption [1]. The quantitative structure-property relationship (QSPR) established for HDCA-ME and its side-chain modified analogs allows researchers to predict critical micellization concentrations (CMC) and tailor derivatives for specific drug delivery applications [1]. Pharmaceutical formulation scientists can use HDCA-ME to investigate the physicochemical determinants of bile acid micelle formation and to design novel oral drug delivery systems that enhance the bioavailability of poorly soluble therapeutics [1].

Scalable Purification and Analytical Method Development for Bile Acids

HDCA-ME's unique ability to form an insoluble complex with toluene provides a cost-effective and scalable purification method, making it an attractive choice for process chemistry and large-scale research [1]. This property enables selective separation from other bile acid methyl esters, such as chenodeoxycholic acid methyl ester, via simple recrystallization [1]. Analytical laboratories developing HPLC or GC methods for bile acid profiling can utilize HDCA-ME as a reference standard, leveraging its distinct retention time and specific optical rotation (+7.0 to +9.0 deg) for accurate identification and quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyodeoxycholic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.